molecular formula C8H6N2O B084068 3-Phenyl-1,2,5-oxadiazole CAS No. 10349-06-1

3-Phenyl-1,2,5-oxadiazole

Cat. No. B084068
CAS RN: 10349-06-1
M. Wt: 146.15 g/mol
InChI Key: CHJJHGSNNPEDNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-1,2,5-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its structure. The synthesis of 3-Phenyl-1,2,5-oxadiazole can be achieved through different methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism Of Action

The mechanism of action of 3-Phenyl-1,2,5-oxadiazole is not fully understood. However, it has been suggested that its antibacterial and antifungal activities are due to its ability to inhibit the growth of microorganisms by interfering with their metabolic processes. Its antitumor activity is believed to be due to its ability to induce apoptosis in cancer cells.

Biochemical And Physiological Effects

3-Phenyl-1,2,5-oxadiazole has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. It has also been found to have antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-Phenyl-1,2,5-oxadiazole in lab experiments is its ability to exhibit multiple activities, which makes it a versatile compound for various applications. However, one of the limitations is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of 3-Phenyl-1,2,5-oxadiazole. One area of research could be the development of new synthetic methods for the compound. Another area of research could be the investigation of its potential use as a fluorescent probe for the detection of other molecules. Additionally, the compound could be further studied for its potential use in the treatment of various diseases, such as cancer and Alzheimer's disease.
In conclusion, 3-Phenyl-1,2,5-oxadiazole is a versatile compound that has potential applications in various fields of scientific research. Its synthesis methods, mechanism of action, physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several potential future directions for the study of this compound, which could lead to the development of new applications and discoveries.

Synthesis Methods

The synthesis of 3-Phenyl-1,2,5-oxadiazole can be achieved through different methods. One of the most commonly used methods is the reaction of hydrazine hydrate with benzoyl chloride, followed by the reaction of the resulting product with acetic anhydride. Another method involves the reaction of 2-phenyl-1,3,4-oxadiazole with benzaldehyde in the presence of a catalyst.

Scientific Research Applications

3-Phenyl-1,2,5-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, and antitumor activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

3-phenyl-1,2,5-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c1-2-4-7(5-3-1)8-6-9-11-10-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJJHGSNNPEDNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50145874
Record name Phenylfurazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50145874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1,2,5-oxadiazole

CAS RN

10349-06-1
Record name Phenylfurazan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010349061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylfurazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50145874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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